Selectivity Profile of 1,4-Diazepane Scaffold as a T-Type Calcium Channel Blocker vs. hERG and N-Type Channels
A study evaluating 1,4-diazepane derivatives as T-type calcium channel blockers identified a lead compound (compound 4s) that demonstrated good selectivity over hERG and N-type calcium channels. While the exact IC50 values for the target compound (945423-08-5) are not available, this class-level evidence establishes that the 1,4-diazepane scaffold can be optimized to achieve a favorable selectivity window over critical off-targets implicated in cardiovascular toxicity [1]. This contrasts with other calcium channel blocker chemotypes that often exhibit significant hERG liability at therapeutic concentrations.
| Evidence Dimension | Selectivity ratio (T-type vs. hERG channel) |
|---|---|
| Target Compound Data | Not reported for 945423-08-5 |
| Comparator Or Baseline | Other calcium channel blockers with known hERG activity (e.g., bepridil) |
| Quantified Difference | Not quantifiable for the target compound; class-level trend suggests potential for selectivity. |
| Conditions | In vitro electrophysiology assays (patch-clamp) on recombinant channels. |
Why This Matters
For procurement in cardiovascular or pain research, selecting a scaffold with a demonstrated potential for avoiding hERG channel blockade is critical, as it reduces the risk of drug-induced QT prolongation and sudden cardiac death, a primary cause of clinical attrition.
- [1] Gu, S. J., Lee, J. K., Pae, A. N., Chung, H. J., Rhim, H., Han, S. Y., Min, S. J., & Cho, Y. S. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 20(9), 2705-2708. View Source
